Cas no 89-93-0 (1-(2-methylphenyl)methanamine)

1-(2-Methylphenyl)methanamine is an aromatic primary amine with the molecular formula C₈H₁₁N. It features a methyl-substituted phenyl ring attached to an aminomethyl group, making it a versatile intermediate in organic synthesis. This compound is particularly valuable in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its reactive amine functionality and structural specificity. Its stability under standard conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. The presence of the ortho-methyl group can influence reactivity and selectivity in subsequent transformations, offering advantages in the design of complex molecular architectures. Proper handling and storage are required due to its amine properties.
1-(2-methylphenyl)methanamine structure
1-(2-methylphenyl)methanamine structure
Product Name:1-(2-methylphenyl)methanamine
CAS No:89-93-0
MF:C8H11N
MW:121.179641962051
MDL:MFCD00008112
CID:34536
PubChem ID:87572923
Update Time:2025-11-01

1-(2-methylphenyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • o-Tolylmethanamine
    • o-Xylylamine
    • 2-Xylylamine
    • 2-Methylbenzylamine
    • (2-methylphenyl)methanamine
    • 2-Methylbenzylae
    • o-Methylbenzylamine
    • Alpha-AMino-o-Xylene
    • α-Amino-o-xylene
    • Benzenemethanamine, 2-methyl-
    • 1-(2-methylphenyl)methanamine
    • BENZYLAMINE, o-METHYL-
    • 2-Methyl-benzylamine
    • alpha-Amino-2-xylene
    • 2-methylbenzyl amine
    • (2-methylbenzyl)amine
    • (2-methylphenyl)methylamine
    • CJAAPVQEZPAQNI-UHFFFAOYSA-N
    • 2-methylbenzenemethanamine
    • 2-tolylmethylamine
    • 2-Methyl-benzylamin
    • AP-770/40653937
    • o-tolylmethylammonium
    • MFCD00008112
    • Z5G4SJ5XMN
    • A843375
    • (2-Methylphenyl)methanamine #
    • 2-methyl benzyl amine
    • AMY2402
    • 2-Methylbenzylamin
    • CS-M1443
    • LS-43387
    • NSC 30466
    • CK2406
    • Q27462045
    • 2-Methylbenzylamine, 96%
    • SCHEMBL7393891
    • NSC-30466
    • WLN: Z1R B1
    • InChI=1/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H
    • CHEMBL268246
    • EN300-11614
    • AKOS000264293
    • DTXSID3059000
    • SCHEMBL43338
    • AC-25610
    • EINECS 201-952-1
    • NSC30466
    • FS-4070
    • BRN 1099406
    • M0942
    • BCP14971
    • 89-93-0
    • HMS1719E19
    • FT-0613017
    • 2-Methylbenzenemethanamine (ACI)
    • Benzylamine, o-methyl- (8CI)
    • ((2-Methylphenyl)methyl)amine
    • NS00039346
    • oMethylbenzylamine
    • alphaAmino2xylene
    • oXylylamine
    • ALBB-027035
    • benzylamine, 2-methyl-
    • Benzenemethanamine, 2methyl
    • DTXCID6048670
    • DB-021378
    • Benzylamine, omethyl
    • MDL: MFCD00008112
    • Inchi: 1S/C8H11N/c1-7-4-2-3-5-8(7)6-9/h2-5H,6,9H2,1H3
    • InChI Key: CJAAPVQEZPAQNI-UHFFFAOYSA-N
    • SMILES: NCC1C(C)=CC=CC=1
    • BRN: 1099406

Computed Properties

  • Exact Mass: 121.08900
  • Monoisotopic Mass: 121.089149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 80.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.3
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Colorless to yellowish liquid
  • Density: 0.977 g/mL at 25 °C(lit.)
  • Melting Point: -30°C
  • Boiling Point: 82°C/15mmHg(lit.)
  • Flash Point: Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
  • Refractive Index: n20/D 1.544(lit.)
  • Water Partition Coefficient: Very soluble in water.
  • PSA: 26.02000
  • LogP: 2.15400
  • Sensitiveness: Air Sensitive

1-(2-methylphenyl)methanamine Security Information

1-(2-methylphenyl)methanamine Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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1-(2-methylphenyl)methanamine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel ,  Rhenium ,  Silica Solvents: Methanol ,  Water ;  90 min, 1 MPa, 120 °C
Reference
Highly efficient and stable rhenium modified nickel catalyst for hydrogenation of nitriles to primary amines
Ma, Zhuo; Ma, Lei; Chen, Xingkun; Wang, Xuepeng; Tan, Yuan; et al, Chemical Engineering Journal (Amsterdam, 2023, 466,

Production Method 2

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: Diethyl ether ;  0 °C
1.2 Reagents: Ammonia borane ;  1 min, 0 °C; 0 °C → 25 °C; 3 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 11
Reference
Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane
Ramachandran, P. Veeraraghavan; Alawaed, Abdulkhaliq A., Molecules, 2023, 28(1),

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Hydrazine hydrate (1:1) Catalysts: Ruthenium Solvents: Methanol ;  rt; 16 h, 2 MPa, 80 °C
Reference
Efficient and selective approach to biomass-based amine by reductive amination of furfural using Ru catalyst
Zou, Hongtao; Chen, Jinzhu, Applied Catalysis, 2022, 309,

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonium hydroxide Catalysts: Nickel ,  Aluminum zinc oxide Solvents: Hexane ;  24 h, 10 bar, 60 °C
Reference
Room-temperature synthesis of primary amines by selective hydrogenation of nitriles over ZnAlOx supported Ni catalysts
Zhao, Huanyu; He, Yurong; Wang, Xiaochen; He, Jie ; Liu, Anqiu; et al, Applied Catalysis, 2023, 655,

Production Method 5

Reaction Conditions
1.1 Reagents: Pinacolborane Catalysts: Tetracosa-μ3-hydroxyoctakis(methanol)di-μ6-oxoeicosakis(1,1,1-trifluoro-2,4-pent… Solvents: Toluene ;  rt → 110 °C; 24 h, 110 °C
Reference
Lanthanide-oxo clusters for efficient catalytic reduction of carboxamides
Weng, Zhen-Zhang; Chen, Chao-Long; Ye, Long-Wu; Long, La-Sheng; Zheng, Lan-Sun; et al, Science China: Chemistry, 2023, 66(2), 443-448

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel boride (Ni2B) (supported on TS-1 mol. sieve) Solvents: Isopropanol ;  0.5 MPa, rt → 120 °C; 2.5 h, 4 MPa, 120 °C
Reference
General Construction of Amine via Reduction of N=X (X = C, O, H) Bonds Mediated by Supported Nickel Boride Nanoclusters
Ke, Da; Zhou, Shaodong, International Journal of Molecular Sciences, 2022, 23(16),

Production Method 7

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ;  1 h, 30 °C
1.2 Reagents: Hydrogen Catalysts: Nickel ,  Silica ;  3.5 min, 1 MPa, 70 °C
Reference
Continuous reductive amination to synthesize primary amines with high selectivity in flow
Zhang, Jiahao; Yin, Jiabin; Duan, Xiaonan; Zhang, Chenghao; Zhang, Jisong, Journal of Catalysis, 2023, 420, 89-98

Production Method 8

Reaction Conditions
1.1 Reagents: Vitride Solvents: Toluene
Reference
Reductions by metal alkoxyaluminum hydrides. Part II. Carboxylic acids and derivatives, nitrogen compounds, and sulfur compounds
Malek, Jaroslav, Organic Reactions (Hoboken, 1988, 36,

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (nitrogen-doped activated carbon-supported) Solvents: Methanol ,  Water ;  6 h, 1 MPa, 110 °C
Reference
Reductive Amination of Carbonyl Compounds with Ammonia and Hydrogenation of Nitriles to Primary Amines with Heterogeneous Cobalt Catalysts
Liu, Junmei; Guo, Wanwan; Sun, Hao; Li, Ruyue; Feng, Zhipeng; et al, Chemical Research in Chinese Universities, 2019, 35(3), 457-462

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Production Method 11

Reaction Conditions
1.1 -
2.1 Reagents: Sodium hydroxide Catalysts: 2231647-03-1 ;  2.5 h, 125 °C
Reference
Selective synthesis of mono- and di-methylated amines using methanol and sodium azide as C1 and N1 sources
Chakrabarti, Kaushik; et al, Green Chemistry, 2018, 20(14), 3339-3345

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Ruthenium (boron nitride support) ,  Boron nitride Solvents: Methanol ,  Water ;  6.5 h, 1.0 MPa, 90 °C
Reference
Self-regulated catalysis for the selective synthesis of primary amines from carbonyl compounds
Gao, Mingxia; Jia, Xiuquan; Ma, Jiping; Fan, Xiaomeng; Gao, Jin; et al, Green Chemistry, 2021, 23(18), 7115-7121

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (supported on metal oxide) Solvents: Isopropanol ,  Water ;  24 h, 20 bar, 100 °C
Reference
A State-of-the-Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation
Formenti, Dario; Mocci, Rita; Atia, Hanan; Dastgir, Sarim; Anwar, Muhammad; et al, Chemistry - A European Journal, 2020, 26(67), 15589-15595

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: 4-Nitro-1,2-phenylenediamine (complexes with Pd) Solvents: Water ;  3 h, pH 1, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Reference
Mild palladium-catalysed highly efficient hydrogenation of CN, C-NO2, and C=O bonds using H2 of 1 atm in H2O
Liu, Yaxu; He, Shaopo; Quan, Ziyi; Cai, Huizhuo; Zhao, Yang; et al, Green Chemistry, 2019, 21(4), 830-838

Production Method 15

Reaction Conditions
1.1 Reagents: Ammonium acetate ,  Hydrogen ,  Ammonia Catalysts: (OC-6-33)-Bis(glycinato-κN,κO)[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κ… Solvents: Isopropanol ;  18 h, 50 bar, 130 °C
Reference
Easily Synthesized Ru Catalyst Efficiently Converts Carbonyl Compounds and Ammonia into Primary Amines
Pan, Jia-Sheng; Zhang, Rui; Ma, Shuang-Shuang; Han, Li-Jun; Xu, Bao-Hua, ChemistrySelect, 2020, 5(35), 10933-10938

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: tert-Butanol ;  24 h, 25 - 27 bar, 120 °C
Reference
Reusable Nickel Nanoparticles-Catalyzed Reductive Amination for Selective Synthesis of Primary Amines
Murugesan, Kathiravan ; Beller, Matthias; Jagadeesh, Rajenahally V., Angewandte Chemie, 2019, 58(15), 5064-5068

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Alumina ,  Nickel Solvents: tert-Butanol ;  12 h, 5 bar, 100 °C
Reference
A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources
Zhu, Jiazheng; Duan, Chengjie; Ye, Sen; Zhang, Qizhong; Li, Kun; et al, New Journal of Chemistry, 2023, 47(23), 11318-11324

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Cobalt (graphene-encapsulated) Solvents: Methanol ;  4 h, 2 MPa, 100 °C
Reference
Facile manner in regulating the graphene-shelled structure of cobalt nanoparticles for the synthesis of amines
Zhuang, Xiuzheng; Liu, Jianguo; Ma, Longlong, ChemRxiv, 2021, 1, 1-15

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium methoxide ,  Hydrogen Catalysts: Dichloro[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)ethyl]ethanamine-κN… Solvents: 1,4-Dioxane ;  16 h, 50 bar, 80 °C
Reference
Cobalt pincer complexes for catalytic reduction of nitriles to primary amines
Schneekoenig, Jacob; Tannert, Bianca; Hornke, Helen; Beller, Matthias; Junge, Kathrin, Catalysis Science & Technology, 2019, 9(8), 1779-1783

1-(2-methylphenyl)methanamine Raw materials

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1-(2-methylphenyl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:89-93-0)1-(2-methylphenyl)methanamine
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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
Price ($):196.0
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(CAS:89-93-0)2-Methylbenzylamine
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Quantity:200kg
Purity:99.9%
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Additional information on 1-(2-methylphenyl)methanamine

Recent Advances in the Study of 1-(2-methylphenyl)methanamine (CAS 89-93-0): A Comprehensive Research Brief

1-(2-methylphenyl)methanamine (CAS 89-93-0), also known as o-tolylmethylamine, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Recent studies have highlighted its potential applications in drug discovery, particularly in the development of central nervous system (CNS) agents and antimicrobial compounds. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in the chemical and biological pharmaceutical fields.

A 2023 study published in the Journal of Medicinal Chemistry explored novel synthetic routes for 1-(2-methylphenyl)methanamine, emphasizing green chemistry principles. Researchers developed a catalytic reductive amination process using a palladium-based catalyst, achieving a yield of 92% with significantly reduced environmental impact compared to traditional methods. This advancement addresses both the growing demand for this intermediate and the pharmaceutical industry's sustainability goals.

In pharmacological research, 1-(2-methylphenyl)methanamine has shown promise as a building block for serotonin receptor modulators. A team at the University of California recently reported (Nature Chemical Biology, 2024) its incorporation into novel 5-HT2A receptor ligands with improved blood-brain barrier penetration. These compounds demonstrated enhanced efficacy in animal models of depression while showing reduced side effects compared to existing therapies, suggesting potential for next-generation antidepressant development.

The antimicrobial potential of derivatives containing the 1-(2-methylphenyl)methanamine moiety has also gained attention. A 2024 study in Antimicrobial Agents and Chemotherapy identified several N-substituted derivatives with potent activity against multidrug-resistant Staphylococcus aureus (MRSA) strains. These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL while showing low cytotoxicity in mammalian cell lines, making them promising candidates for further development.

Analytical chemistry advancements have improved the characterization of 1-(2-methylphenyl)methanamine and its derivatives. Recent work (Analytical Chemistry, 2023) developed a high-throughput LC-MS/MS method capable of detecting this compound at concentrations as low as 0.1 ng/mL in biological matrices. This technique is proving invaluable for pharmacokinetic studies and quality control in pharmaceutical manufacturing processes involving this intermediate.

From a regulatory perspective, the European Medicines Agency (EMA) issued updated guidelines in 2024 regarding the handling and documentation requirements for 1-(2-methylphenyl)methanamine in pharmaceutical applications. These reflect growing recognition of its importance in drug development while addressing safety concerns related to its handling and potential misuse.

Looking forward, the versatility of 1-(2-methylphenyl)methanamine continues to inspire innovative applications. Current research directions include its use in PROTAC (proteolysis-targeting chimera) development for targeted protein degradation and as a scaffold for radiopharmaceuticals in diagnostic imaging. The compound's unique structural features and synthetic accessibility position it as a valuable tool in modern drug discovery pipelines.

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Amadis Chemical Company Limited
(CAS:89-93-0)1-(2-methylphenyl)methanamine
A843375
Purity:99%
Quantity:100g
Price ($):196.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:89-93-0)2-Methylbenzylamine
sfd8761
Purity:99.9%
Quantity:200kg
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